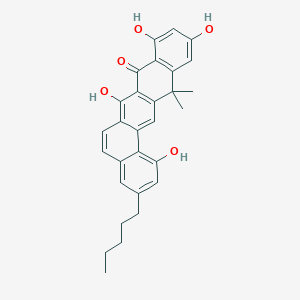

Benastatin C

Vue d'ensemble

Description

Benastatin C est un composé dérivé de la synthétase de polykétides, produit par la bactérie Streptomyces sp. MI384-DF12. Il est connu pour ses diverses activités biologiques, notamment l'inhibition de la glutathion S-transférase et de l'activité estérasique de la lipase pancréatique . La structure du this compound a été élucidée comme étant le 2-décarboxybenastatin A par des études de RMN .

Méthodes De Préparation

Benastatin C est isolé du bouillon de culture de Streptomyces sp. MI384-DF12. La biosynthèse implique un tétradécakétène et deux unités de méthionine . La préparation du this compound implique la décarboxylation du benastatin A . Les méthodes de production industrielle impliquent généralement des processus de fermentation utilisant des conditions de culture optimisées pour maximiser le rendement .

Analyse Des Réactions Chimiques

Benastatin C subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la biosynthèse des polykétides et l'inhibition enzymatique.

Industrie : Il est utilisé dans le développement d'inhibiteurs enzymatiques et d'autres composés bioactifs.

Mécanisme d'action

This compound exerce ses effets principalement par l'inhibition de la glutathion S-transférase. Cette enzyme joue un rôle crucial dans la détoxification des xénobiotiques et la protection contre le stress oxydatif. En inhibant cette enzyme, this compound peut moduler les réponses cellulaires au stress oxydatif et à d'autres facteurs environnementaux . Il stimule également la blastogenèse des lymphocytes murins, indiquant ses effets immunomodulateurs potentiels .

Applications De Recherche Scientifique

Benastatin C has several scientific research applications:

Chemistry: It is used as a model compound for studying polyketide biosynthesis and enzyme inhibition.

Industry: It is used in the development of enzyme inhibitors and other bioactive compounds.

Mécanisme D'action

Benastatin C exerts its effects primarily through the inhibition of glutathione S-transferase. This enzyme plays a crucial role in the detoxification of xenobiotics and protection against oxidative stress. By inhibiting this enzyme, this compound can modulate cellular responses to oxidative stress and other environmental factors . It also stimulates murine lymphocyte blastogenesis, indicating its potential immunomodulatory effects .

Comparaison Avec Des Composés Similaires

Benastatin C fait partie de la famille des benastatines, qui comprend des composés comme le benastatin A et le benastatin B. Ces composés partagent une structure de polykétide similaire mais diffèrent dans leurs groupes fonctionnels et leurs activités biologiques . Benastatin K, un dérivé chloré, a également été identifié et présente des propriétés biologiques uniques .

Composés similaires

Benastatin A : Structure similaire mais avec un groupe carboxyle.

Benastatin B : Un autre dérivé avec différents groupes fonctionnels.

Benastatin K : Un dérivé chloré présentant des activités biologiques distinctes.

Activité Biologique

Benastatin C is a noteworthy compound derived from the Streptomyces species, specifically identified as a polyketide synthase product. Its biological activities have garnered attention in various fields, particularly due to its interactions with glutathione S-transferases (GSTs) and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has been structurally characterized as 2-decarboxy-benastatin A through nuclear magnetic resonance (NMR) studies. This structural identification is crucial for understanding its biological interactions. The compound exhibits significant inhibitory activity against human pi class glutathione S-transferase (GST pi), which plays a vital role in detoxifying harmful compounds in the body .

Mechanism of Action:

- GST Inhibition: this compound inhibits GST pi, leading to altered cellular responses to oxidative stress and apoptosis .

- Stimulation of Lymphocyte Activity: It has been observed to enhance murine lymphocyte blastogenesis, indicating potential immunomodulatory effects .

Biological Activities

The following sections detail the various biological activities associated with this compound, including its cytotoxic effects and influence on cell cycle regulation.

Inhibition of Glutathione S-Transferase (GST)

This compound demonstrates potent inhibitory effects on GSTs, which are critical in the metabolism of xenobiotics and endogenous compounds. This inhibition can lead to increased susceptibility of cancer cells to chemotherapeutic agents.

Induction of Apoptosis

Research indicates that this compound may induce apoptosis in certain cancer cell lines through mechanisms that are not solely dependent on GST inhibition.

- Case Study: In mouse colon 26 adenocarcinoma cells, treatment with this compound resulted in significant cell death over time, suggesting an apoptotic mechanism independent of direct GST inhibition .

- Cell Cycle Arrest: Flow cytometric analysis revealed that this compound can block the cell cycle at the G1/G0 phase, contributing to its antitumor properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in cancer treatment:

- Mouse Colon 26 Cells:

- Combination Therapies:

Propriétés

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h8-14,30-33H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNHGOCXEGJZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164480 | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150151-88-5 | |

| Record name | Benastatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150151885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural relationship between Benastatin C and other members of the Benastatin family, and how does this relate to their activity?

A1: this compound is structurally similar to Benastatin A, differing only by the absence of a carboxyl group at the 2-position (2-decarboxy-Benastatin A) []. This structural difference is significant as it highlights the importance of the carboxyl group for the activity of Benastatin A. While both this compound and D (2-decarboxy-Benastatin B) exhibit inhibitory activity against GST pi and stimulatory activity on murine lymphocyte blastogenesis, further research is needed to determine if the potency or selectivity of these compounds differ from their carboxylated counterparts [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.